5-isopropyl-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide
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Overview
Description
5-isopropyl-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide, also known as RO 5212773, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases.
Mechanism of Action
Target of Action
The compound, also known as 5-isopropyl-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways.
Result of Action
Given the range of biological activities associated with indole derivatives , it is likely that this compound has diverse effects at the molecular and cellular levels.
Advantages and Limitations for Lab Experiments
5-isopropyl-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide 5212773 has several advantages for lab experiments. It is a small molecule inhibitor, which means it can easily penetrate cells and tissues. It also has a high selectivity for its target enzymes, which reduces off-target effects. However, 5-isopropyl-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide 5212773 has some limitations as well. It has low solubility in water, which can make it difficult to administer in vivo. In addition, its efficacy and safety in humans have not yet been established.
Future Directions
There are several future directions for the development of 5-isopropyl-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide 5212773. One direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Another direction is to investigate its potential as a therapeutic agent for diseases such as rheumatoid arthritis and inflammatory bowel disease. Finally, further research is needed to establish its safety and efficacy in humans, which will require clinical trials.
Synthesis Methods
The synthesis of 5-isopropyl-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide 5212773 involves a multistep process that begins with the reaction of 2-methyl-1H-indole-3-carbaldehyde with 2-methoxyphenylboronic acid in the presence of a palladium catalyst to form the corresponding aryl ketone. This ketone is then reacted with isopropylamine and benzenesulfonyl chloride to give the final product, 5-isopropyl-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide 5212773.
Scientific Research Applications
5-isopropyl-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide 5212773 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes, including the protein kinases AKT and PDK1, which are involved in cell signaling pathways that regulate cell growth and survival. This inhibition leads to the induction of apoptosis, or programmed cell death, in cancer cells.
5-isopropyl-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide 5212773 has also been shown to have anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response to infection and injury. This makes it a potential therapeutic agent for diseases such as rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-14(2)16-9-10-20(26-4)21(13-16)27(24,25)22-12-11-17-15(3)23-19-8-6-5-7-18(17)19/h5-10,13-14,22-23H,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBWNEPSBDYKPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNS(=O)(=O)C3=C(C=CC(=C3)C(C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-(propan-2-yl)benzenesulfonamide |
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